molecular formula C9H6N2O B8039424 1,4-Diisocyano-2-methoxybenzene CAS No. 939-25-3

1,4-Diisocyano-2-methoxybenzene

Cat. No.: B8039424
CAS No.: 939-25-3
M. Wt: 158.16 g/mol
InChI Key: OTVUZNGCQZWDJS-UHFFFAOYSA-N
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Description

1,4-Diisocyano-2-methoxybenzene is a chemical compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a benzene ring, with a methoxy group (-OCH₃) at the 2-position. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisocyano-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific steps include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Isocyanation: Introduction of isocyanate groups using phosgene or other isocyanating agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by isocyanation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyano-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form amines.

    Substitution: Electrophilic aromatic substitution reactions, where the isocyanate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

1,4-Diisocyano-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in various organic synthesis reactions, including the formation of complex aromatic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 1,4-Diisocyano-2-methoxybenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions and industrial applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diisocyano-2,5-dimethylbenzene: Similar structure with dimethyl groups instead of a methoxy group.

    1,4-Dicyanobenzene: Contains cyano groups instead of isocyanate groups.

    1,4-Diisocyanobenzene: Lacks the methoxy group present in 1,4-Diisocyano-2-methoxybenzene.

Uniqueness

This compound is unique due to the presence of both isocyanate and methoxy groups, which confer distinct reactivity and properties. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1,4-diisocyano-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUZNGCQZWDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+]#[C-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305026
Record name 1,4-Diisocyano-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-25-3
Record name 1,4-Diisocyano-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisocyano-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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